molecular formula C10H12OS B8677102 4-(2-PROPEN-1-YLOXY)-BENZENEMETHANETHIOL

4-(2-PROPEN-1-YLOXY)-BENZENEMETHANETHIOL

Cat. No.: B8677102
M. Wt: 180.27 g/mol
InChI Key: ZZUPZSRZTWIEGJ-UHFFFAOYSA-N
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Description

While direct data on this compound are absent in the provided evidence, its functional groups suggest applications in organic synthesis, fragrance industries, or as intermediates in chemical processes. Thiols like this are often associated with strong odors and environmental interactions, as seen in microbial degradation studies .

Properties

Molecular Formula

C10H12OS

Molecular Weight

180.27 g/mol

IUPAC Name

(4-prop-2-enoxyphenyl)methanethiol

InChI

InChI=1S/C10H12OS/c1-2-7-11-10-5-3-9(8-12)4-6-10/h2-6,12H,1,7-8H2

InChI Key

ZZUPZSRZTWIEGJ-UHFFFAOYSA-N

Canonical SMILES

C=CCOC1=CC=C(C=C1)CS

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-PROPEN-1-YLOXY)-BENZENEMETHANETHIOL typically involves the reaction of 4-allyloxyphenol with a suitable thiolating agent. One common method is the reaction of 4-allyloxyphenol with methanethiol in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or ethanol under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, catalysts, and reaction conditions would be tailored to minimize costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-(2-PROPEN-1-YLOXY)-BENZENEMETHANETHIOL can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form the corresponding hydrocarbon.

    Substitution: The allyloxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-(2-PROPEN-1-YLOXY)-BENZENEMETHANETHIOL has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2-PROPEN-1-YLOXY)-BENZENEMETHANETHIOL involves its interaction with various molecular targets. The thiol group can form covalent bonds with proteins and enzymes, potentially altering their function. The allyloxy group may also participate in interactions with other molecules, contributing to the compound’s overall biological activity. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogs and Their Properties

The following compounds share structural similarities (benzene core with para-substituted thiol and/or oxygen-containing groups) and are referenced in supplier databases or environmental studies ():

Compound Name Substituents Molecular Formula Molecular Weight Key Properties/Applications
4-(2-Propen-1-yloxy)-Benzenemethanethiol -O-CH₂CH=CH₂, -CH₂SH (para) C₁₀H₁₂OS ~184.26 g/mol Hypothesized volatility, thiol reactivity.
p-Methoxybenzylmercaptan (CAS 6258-60-2) -OCH₃, -CH₂SH (para) C₈H₁₀OS 154.23 g/mol Used in organic synthesis; strong odor .
Benzenemethanethiol, 4,4'-Oxybis (CAS 7344-22-1) -O- linkage between benzene rings, -CH₂SH C₁₃H₁₂O₂S₂ 272.36 g/mol Likely low solubility; potential polymer precursor.
4-(tert-Butyl)-Benzenemethanethiol -C(CH₃)₃, -CH₂SH (para) C₁₁H₁₆S 180.30 g/mol High hydrophobicity; used in specialty chemicals .

Functional Group Impact on Properties:

  • Propenyloxy Group : Enhances volatility compared to methoxy or tert-butyl groups. May increase reactivity in polymerization or oxidation due to the double bond.
  • Methanethiol (-CH₂SH): Contributes to strong odor (common in thiols) and susceptibility to microbial degradation, as seen in methanethiol oxidase activity in methanotrophs .
  • Methoxy (-OCH₃) : Reduces volatility compared to propenyloxy but improves solubility in polar solvents.
  • tert-Butyl : Increases steric hindrance and hydrophobicity, reducing environmental mobility .

Environmental and Health Considerations

  • Odor and Toxicity : Thiols like methanethiol and its derivatives are prominent in odor pollution, contributing to health hazard indices (HI) in waste emissions . The propenyloxy group may exacerbate volatility, increasing airborne dispersal risks.
  • Microbial Interactions: Methanethiol inhibits methanotrophs (methane-oxidizing bacteria) at concentrations as low as 15 µM, necessitating detoxification via mtoX gene-encoded oxidase . Similar inhibition patterns are observed in Thioalkalivibrio spp., where methanethiol disrupts sulfide oxidation in bioreactors .
  • Degradation Pathways : Thiols are metabolized via oxidation to disulfides or sulfonic acids. The propenyloxy group may undergo hydroxylation or cleavage, analogous to microbial degradation of allyl ethers .

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